molecular formula C12H18BrClN2O2S B3238837 (1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride CAS No. 1417793-00-0

(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride

Cat. No.: B3238837
CAS No.: 1417793-00-0
M. Wt: 369.71 g/mol
InChI Key: PXTOCMBIRQHPBC-UHFFFAOYSA-N
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Description

(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C12H18BrClN2O2S and a molecular weight of 369.71 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride typically involves the following steps:

  • Piperidine Derivation: Piperidine is reacted with 3-bromobenzenesulfonyl chloride to form the intermediate (3-Bromophenyl)sulfonylpiperidine .

  • Amination: The intermediate is then subjected to amination with methylamine to introduce the amine group, resulting in (1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine .

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

  • Reduction: Reduction reactions can be performed to reduce the sulfonyl group.

  • Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides and sulfonic acids .

  • Reduction: Formation of sulfides and amines .

  • Substitution: Formation of aryl amines and alkylated derivatives .

Scientific Research Applications

(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological assays to study enzyme inhibition and receptor binding.

  • Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:

  • (1-((3-Chlorophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride

  • (1-((3-Iodophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride

  • (1-((3-Fluorophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride

These compounds differ in the halogen atom present on the phenyl ring, which can affect their reactivity and biological activity. This compound

Properties

IUPAC Name

[1-(3-bromophenyl)sulfonylpiperidin-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S.ClH/c13-10-4-3-6-12(8-10)18(16,17)15-7-2-1-5-11(15)9-14;/h3-4,6,8,11H,1-2,5,7,9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTOCMBIRQHPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)S(=O)(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-00-0
Record name 2-Piperidinemethanamine, 1-[(3-bromophenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride
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(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride
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(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride
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(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride
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(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride
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(1-((3-Bromophenyl)sulfonyl)piperidin-2-yl)methanamine hydrochloride

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